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Compound Focus: BX-912

CAS No.: 702674-56-4

Cat. No.: S548359

Feature BX-795 BX-912
Molecular Weight 627.93 g/mol (HCl salt) [1] 470.12 g/mol [2]
Primary Known Targets PDK1, TBK1, IKKe [3] [1] [4] PDK1 [5] [2] [6]

| Reported Antiviral Mechanisms | - Inhibits HSV-1 & HSV-2 replication by blocking JNK/p38 pathways,
reducing viral gene expression (ICP0O, ICP27, gD) [3].

¢ Interacts with and reduces protein levels of proviral PKC-a and PKC-( isoforms, disrupting viral
egress [7].

¢ Inhibits duck plague virus US3 kinase activity [8]. | Information missing in search results | |
Immunological & Cell Engineering Effects | - Enhances lentiviral transduction efficiency in human
primary T cells by inhibiting antiviral responses [9].

e Uncouples IL-2 production from Th2 inflammation, potentially inducing Treg-like cells [4]. | Information
missing in search results | | Other Reported Activities | Identified as an inhibitor of Microtubule
Affinity-Regulating Kinase 4 (MARK4) [6] | Identified as an inhibitor of Microtubule Affinity-Regulating
Kinase 4 (MARK4), though one study suggested it was a less potent MARK4 inhibitor than
OTSSP167 [6] | | Typical Working Concentration | 100 nM - 10 uM (in vitro) [1] | Information
missing in search results |

Detailed Experimental Context

The following details from specific research protocols can help you interpret the data in the table.
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e Antiviral Assays for BX-795: Antiviral effects were observed in various cell lines (HCE, HEC-1-A,
Vero) infected with HSV-1, HSV-2, or duck plague virus. Treatments typically used BX-795
concentrations in the micromolar range (e.g., 3.125-25 pmol/L), added around the time of infection.
Reductions in viral protein levels (like ICPO and gB) and inhibition of specific host kinase pathways
(JNK/p38, PKC) were measured via immunoblotting and immunofluorescence [7] [3] [8].

¢ T-cell Transduction Protocol for BX-795: In human primary T cell studies, BX-795 was used at a
final concentration of 4 pM. It was added to the cell culture simultaneously with the lentiviral vectors
and remained for the duration of the transduction process (e.g., 6 hours) to enhance gene delivery
efficiency [9].

¢ MARK4 Inhibition Study: Both BX-795 and BX-912 were evaluated as inhibitors of MARK4 through
computational docking, molecular dynamics simulations, and fluorescence binding studies. This
research suggested that while both bind to MARK4, another inhibitor (OTSSP167) formed a more
stable complex and had a lower dissociation constant (Kp), indicating stronger binding affinity [6].

Signaling Pathways Involving BX-795

BX-795's effects are mediated through its interaction with multiple kinase pathways. The diagram below

maps these complex mechanisms.
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The diagram illustrates the multi-target nature of BX-795. Its antiviral activity is largely attributed to the
inhibition of key host kinases that viruses exploit for their replication cycle [7] [3]. Its utility in cell
engineering and immunology stems from its ability to suppress the innate antiviral response to lentiviral

infection and to skew T-cell activation away from an inflammatory phenotype [9] [4].

Key Takeaways for Researchers

e BX-795 is a multi-kinase inhibitor with well-documented, multi-faceted antiviral and
immunomodulatory effects across various experimental models.

e BX-912 is primarily characterized as a PDK1 inhibitor, but detailed experimental data on its
biological activity, especially in antiviral or immunological contexts, is sparse in the available search
results.

o Direct comparative data is lacking. The search results do not contain a study that directly
compares the potency, selectivity, or cellular effects of BX-795 and BX-912 head-to-head in the same
assay system.

To make a definitive choice between these inhibitors for your specific research, you would likely need to

consult more specialized resources or perform direct experimental comparisons.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548359#bx-912-vs-bx-795-

inhibitory-activity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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